Foam Stability: Hexahydroiso-α-Acids Outperform Unreduced and Dihydro- Forms but Trail Tetrahydro- in NIBEM Analysis
In a head-to-head comparison of all four commercial iso-α-acid classes in unhopped lager beer, hexahydroiso-α-acids (Hexa) demonstrated foam-stabilizing power significantly greater than iso-α-acids (Iso) and rho-iso-α-acids (Rho), though ranking second to tetrahydroiso-α-acids (Tetra) [1]. At a replacement level of 4.2 ppm, Hexa produced NIBEM-30 foam stability values significantly larger than Iso at the 95% confidence level, compared to 2.4 ppm required for Tetra to achieve the same statistical threshold [1]. This rank order (Tetra > Hexa > Iso > Rho) was consistent across the tested concentration range of 2–10 ppm using the NIBEM Foam Stability Tester (NIBEM-TPH) with foam generated via Inpack 2000 Flasher Head [1].
| Evidence Dimension | Foam stability rank order and NIBEM-30 threshold concentration for significant improvement over iso-α-acids |
|---|---|
| Target Compound Data | Hexahydroiso-α-acids: rank 2 of 4; ≥4.2 ppm required for foam stability significantly > iso-α-acids |
| Comparator Or Baseline | Tetrahydroiso-α-acids: rank 1; ≥2.4 ppm. Iso-α-acids: rank 3. Rho-iso-α-acids: rank 4 (weakest). |
| Quantified Difference | Hexa threshold (4.2 ppm) is 1.75× higher than Tetra threshold (2.4 ppm). Hexa significantly better than Iso at ≥4.2 ppm. |
| Conditions | Unhopped lager beer dosed at 2–10 ppm per compound; NIBEM-TPH foam stability measurement; Inpack 2000 Flasher Head for uniform foam generation; Kunimune & Shellhammer (2008) |
Why This Matters
For brewers replacing Iso with reduced iso-α-acids for light stability, Hexa provides an intermediate foam-enhancement option—superior to Iso and Rho but without the extreme bitterness potency penalty or gain of Tetra—enabling targeted foam quality engineering at defined dosage thresholds.
- [1] T. Kunimune, T.H. Shellhammer. Foam-Stabilizing Effects and Cling Formation Patterns of Iso-α-acids and Reduced Iso-α-acids in Lager Beer. Journal of Agricultural and Food Chemistry, 56(18), 8629–8634, 2008. View Source
